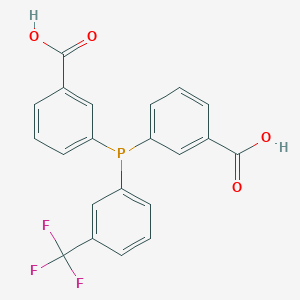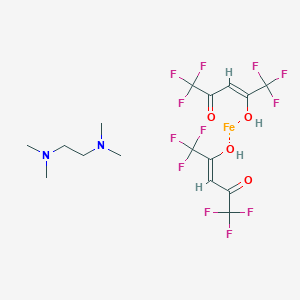
Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine, also known as m-Miran2phos, is a type of organophosphorus compound that has a wide range of applications in scientific research. It is a white, crystalline powder that is stable in air and soluble in many organic solvents. m-Miran2phos has a purity of at least 97% and is widely used in a variety of laboratory experiments. This compound is known for its ability to catalyze a variety of reactions, and its unique properties make it an attractive reagent for many scientific applications.
Wissenschaftliche Forschungsanwendungen
M-Miran2phos is widely used in scientific research due to its ability to catalyze a variety of reactions. It is used in the synthesis of organic molecules, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of organometallic compounds, such as transition metal complexes. Additionally, Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos is used in the synthesis of polymers for the production of nanomaterials.
Wirkmechanismus
M-Miran2phos acts as a Lewis acid, meaning it can accept electron pairs from other molecules. This allows it to act as a catalyst in a variety of reactions, such as Diels-Alder reactions, nucleophilic substitution reactions, and Wittig reactions. Additionally, Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos can act as a ligand in organometallic complexes, binding to transition metals and stabilizing them.
Biochemical and Physiological Effects
Due to its wide range of applications in scientific research, Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos has not been studied in terms of its biochemical and physiological effects. As such, there is currently no data available on the effects of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos in lab experiments is its ability to catalyze a variety of reactions. This makes it an attractive reagent for many scientific applications. Additionally, Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos is stable in air and soluble in many organic solvents, making it easy to use in laboratory experiments.
However, there are some limitations to using Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos in lab experiments. As it is an organophosphorus compound, it can be toxic if inhaled or ingested. Additionally, it can be corrosive and can cause skin and eye irritation. As such, it must be handled with caution and protective equipment must be worn when handling it.
Zukünftige Richtungen
In the future, more research should be conducted on the biochemical and physiological effects of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos. Additionally, further research should be conducted on its potential applications in the synthesis of organic molecules and organometallic compounds. Furthermore, research should be conducted on the potential toxicity of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos and ways to reduce its toxicity. Finally, further research should be conducted on the potential of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos to catalyze reactions in novel and innovative ways.
Synthesemethoden
M-Miran2phos can be synthesized from the reaction of 3-carboxyphenyltrifluoromethylphosphine and dimethylformamide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at temperatures of up to 120°C and the product is purified by recrystallization.
Eigenschaften
IUPAC Name |
3-[(3-carboxyphenyl)-[3-(trifluoromethyl)phenyl]phosphanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3O4P/c22-21(23,24)15-6-3-9-18(12-15)29(16-7-1-4-13(10-16)19(25)26)17-8-2-5-14(11-17)20(27)28/h1-12H,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOUANGEPPDUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(=O)O)C3=CC=CC(=C3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)
![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)



![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)
